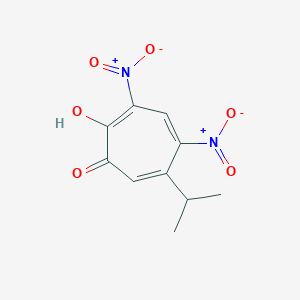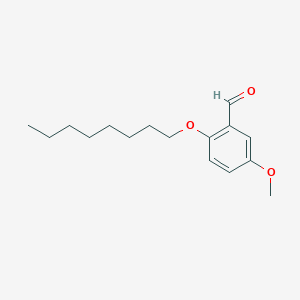![molecular formula C12H24O3 B14248862 (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol CAS No. 402575-97-7](/img/structure/B14248862.png)
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is an organic compound characterized by its unique molecular structure, which includes a hexanol backbone with a methyl group and an oxan-2-yl-oxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylhexan-1-ol and oxan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common catalysts include acids or bases, while solvents such as dichloromethane or ethanol are used to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates and their subsequent conversion to the final product. For example, the oxan-2-yl group can be introduced through a substitution reaction, followed by purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxan-2-yl-oxy group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Methylhexan-1-ol: Lacks the oxan-2-yl-oxy group, making it less versatile in certain reactions.
Oxan-2-yl-oxyhexane: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
402575-97-7 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(4S)-4-methyl-6-(oxan-2-yloxy)hexan-1-ol |
InChI |
InChI=1S/C12H24O3/c1-11(5-4-8-13)7-10-15-12-6-2-3-9-14-12/h11-13H,2-10H2,1H3/t11-,12?/m0/s1 |
Clé InChI |
XQSQHPITKQTENB-PXYINDEMSA-N |
SMILES isomérique |
C[C@@H](CCCO)CCOC1CCCCO1 |
SMILES canonique |
CC(CCCO)CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)



![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
